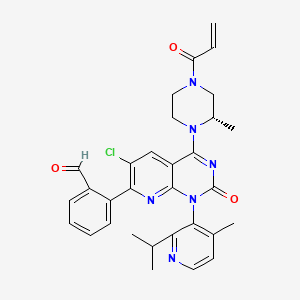
KRAS G12C inhibitor 49
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS G12C inhibitor 49 is a small molecule that specifically targets the KRAS G12C mutation, a common oncogenic driver mutation in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This compound has shown promise in preclinical and clinical studies for its ability to selectively inhibit the mutant KRAS protein, thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 49 involves a series of chemical reactions to construct its complex molecular structure. Extensive reaction optimization is required to achieve high yields and purity, with conditions such as temperature control, choice of solvents, and use of catalysts playing crucial roles .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis protocols while ensuring consistency and quality. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to monitor the purity and potency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
KRAS G12C inhibitor 49 undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide intermediates to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions to introduce functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include the final this compound molecule, along with various intermediates and by-products that are typically removed through purification processes .
Wissenschaftliche Forschungsanwendungen
KRAS G12C inhibitor 49 has a wide range of scientific research applications:
Wirkmechanismus
KRAS G12C inhibitor 49 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated to a glycine in the G12C variant . This binding locks the KRAS protein in its inactive GDP-bound state, preventing the exchange with GTP and thereby inhibiting the downstream signaling pathways that drive cancer cell growth and survival . The primary molecular targets include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sotorasib: Another KRAS G12C inhibitor that has been approved for clinical use.
Adagrasib: A covalent KRAS G12C inhibitor with a similar mechanism of action.
Fulzerasib: Recently approved in China for the treatment of non-small cell lung cancer with KRAS G12C mutations.
Uniqueness
KRAS G12C inhibitor 49 is unique in its specific binding affinity and selectivity for the KRAS G12C mutant protein, which may result in fewer off-target effects and improved therapeutic outcomes compared to other inhibitors . Additionally, its distinct chemical structure and synthetic route offer potential advantages in terms of production efficiency and scalability .
Eigenschaften
Molekularformel |
C31H31ClN6O3 |
|---|---|
Molekulargewicht |
571.1 g/mol |
IUPAC-Name |
2-[6-chloro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]benzaldehyde |
InChI |
InChI=1S/C31H31ClN6O3/c1-6-25(40)36-13-14-37(20(5)16-36)29-23-15-24(32)27(22-10-8-7-9-21(22)17-39)34-30(23)38(31(41)35-29)28-19(4)11-12-33-26(28)18(2)3/h6-12,15,17-18,20H,1,13-14,16H2,2-5H3/t20-/m0/s1 |
InChI-Schlüssel |
ZXUJCJOXPIRART-FQEVSTJZSA-N |
Isomerische SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=CC=CC=C4C=O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C |
Kanonische SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=CC=CC=C4C=O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















